molecular formula C4H12ClNO3S B3017736 (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride CAS No. 2470279-05-9

(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride

Cat. No. B3017736
CAS RN: 2470279-05-9
M. Wt: 189.65
InChI Key: GESKBLYETLZNDS-WCCKRBBISA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. This compound has also been shown to interact with proteins involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases and Bcl-2 family proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of cytokine production, and the protection against oxidative stress and neuroinflammation. This compound has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride, including:
1. Further studies on the mechanism of action of this compound, which could lead to the development of more targeted therapies.
2. Exploration of the potential use of this compound in combination with other drugs or therapies, which could enhance its effectiveness.
3. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
4. Development of new synthesis methods for this compound that could improve its solubility and bioavailability.
5. Exploration of the potential use of this compound in agricultural applications, such as crop protection and pest control.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has shown potential in various scientific research applications. Its low toxicity profile, combined with its ability to inhibit cell proliferation, induce apoptosis, and modulate cytokine production, make it a promising candidate for further research. With continued studies on its mechanism of action and potential applications, this compound could become a valuable tool in the fight against various diseases.

Synthesis Methods

(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride can be synthesized through a multistep process that involves the reaction of L-alanine with sulfonyl chloride, followed by the addition of methylamine and subsequent hydrolysis. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines, while also increasing the levels of anti-inflammatory cytokines. In neurodegenerative disorder research, this compound has been found to protect against oxidative stress and neuroinflammation.

Safety and Hazards

The safety and hazards associated with the compound are studied. This includes understanding its toxicity, environmental impact, handling precautions, and disposal methods .

properties

IUPAC Name

(2S)-2-amino-3-methylsulfonylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESKBLYETLZNDS-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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